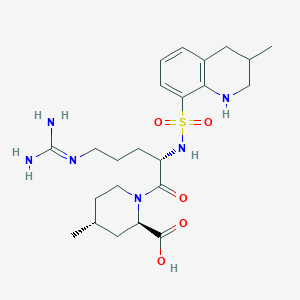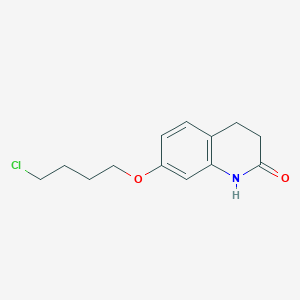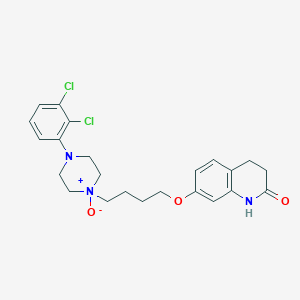
21R-Argatroban
Vue d'ensemble
Description
“21R-Argatroban” is a potent anticoagulant used in the biomedical industry to study blood clots. It specifically inhibits thrombin, a key enzyme involved in the blood clotting process .
Synthesis Analysis
Argatroban is available as a mixture of 21R and 21S-diastereoisomers, in a ratio of roughly 64:36 . An efficient separation setup of the two epimers has been designed to understand their different activity and aqueous solubility . The drug showed significant degradation under hydrolysis (acidic, alkaline) and oxidation (peroxide stress) conditions .
Molecular Structure Analysis
The detailed structural analysis of 21R-Argatroban was pursued with the aim of understanding their different activity and aqueous solubility . A combination of different techniques was used to fully investigate their chemical physical features and intrinsic structural properties: Raman spectroscopy, powder X-ray diffraction (PXRD), single crystal X-ray diffraction, Fourier transform infrared (FTIR), spectroscopy thermogravimetric analysis (TGA) and solid-state nuclear magnetic resonance (SS-NMR) spectroscopy .
Chemical Reactions Analysis
Argatroban is a direct thrombin inhibitor that binds avidly and reversibly to the catalytic site of thrombin and that does not require other cofactors to exert its antithrombotic action . In order to facilitate characterization of the degradation products, the chemical structure of argatroban has been viewed as two components i.e., 4-methylpiperidine-2-carboxylic acid and 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfinic acid connected through a C-N bond linkage .
Physical And Chemical Properties Analysis
The molecular formula of 21R-Argatroban is C23H36N6O5S with an average mass of 508.634 Da and a monoisotopic mass of 508.246796 Da . It has a density of 1.5±0.1 g/cm3, a boiling point of 801.3±75.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.0 mmHg at 25°C .
Applications De Recherche Scientifique
21R-Argatroban: A Comprehensive Analysis of Scientific Research Applications
Anticoagulant for Heparin-Induced Thrombocytopenia (HIT): 21R-Argatroban is a direct thrombin inhibitor used as an anticoagulant for patients with HIT, a condition where heparin treatment leads to a decrease in platelet count, increasing the risk of thrombosis .
Acute Ischemic Stroke Treatment: It is used in combination with recombinant tissue-type plasminogen activator (rtPA) for treating acute ischemic stroke (AIS), enhancing the efficacy of rtPA and potentially improving patient outcomes .
3. Prophylactic Anticoagulation in Critically Ill Patients Argatroban is used prophylactically in critically ill patients to achieve targeted activated partial thromboplastin time (aPTT), especially in heparin-resistant cases .
Management of Heparin Resistance: In critically ill patients presenting with heparin resistance, argatroban serves as an alternative anticoagulant to manage coagulation effectively .
Treatment of Antithrombin Deficiency: Argatroban is utilized off-label for treating severe antithrombin deficiency, which can lead to hypercoagulability and increased risk of thrombosis .
Reduction of Ischemic Stroke Damage: Preclinical evidence suggests that argatroban may reduce ischemic stroke damage, making it a potential therapeutic option for stroke/TIA management .
7. Study of Blood Clots in Biomedical Research As a potent anticoagulant, 21R-Argatroban is used in biomedical research to study blood clots and understand thrombotic events better .
Proteomics Research: The 21R-stereoisomer of Argatroban is utilized in proteomics research, aiding in the study of proteins and their functions within various biological systems .
Santa Cruz Biotechnology BOC Sciences MDPI - Argatroban Plus rtPA for AIS MDPI - Prophylactic Anticoagulation AIR Unimi - Antithrombotic Argatroban Anesthesiology - Monitoring of Argatroban JAMA Neurology - Argatroban in Acute Ischemic Stroke
Mécanisme D'action
Target of Action
21R-Argatroban, also known as Argatroban, is a synthetic direct thrombin inhibitor . Its primary target is thrombin , a key enzyme involved in the blood clotting process .
Mode of Action
Argatroban exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions , including fibrin formation; activation of coagulation factors V, VIII, and XIII; protein C; and platelet aggregation . It is capable of inhibiting the action of both free and clot-associated thrombin . Argatroban is highly selective for thrombin with an inhibitory constant (Ki) of 0.04 µM .
Biochemical Pathways
The inhibition of thrombin by Argatroban affects several biochemical pathways. It inhibits the conversion of soluble fibrinogen to insoluble fibrin, the chief ingredient of clots . It also prevents the activation of factors V and VIII, which are critical cofactors in the “tenase” and prothrombinase complexes that catalyze the formation of factors Xa and IIa (thrombin), respectively . This inhibition disrupts the coagulation cascade and prevents the formation of blood clots .
Pharmacokinetics
Argatroban is given intravenously and drug plasma concentrations reach steady state in 1–3 hours . It distributes mainly in the extracellular fluid as evidenced by an apparent steady-state volume of distribution of 174 mL/kg . Argatroban is 54% bound to human serum proteins, with binding to albumin and α1-acid glycoprotein being 20% and 34%, respectively . It is metabolized in the liver and has a half-life of about 50 minutes . Because of its hepatic metabolism, it may be used in patients with renal dysfunction .
Result of Action
The inhibition of thrombin by Argatroban results in profound effects on hemostasis . It prevents the formation of blood clots, making it a potent anticoagulant . In vitro assays have demonstrated that Argatroban treatment results in decreased cell growth, colony-forming ability, adhesion, and migration .
Action Environment
The action of Argatroban can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Pharmacokinetics of argatroban are unaffected by coadministration of erythromycin, aspirin, acetaminophen, digoxin, or lidocaine . Furthermore, the action of Argatroban can be influenced by the patient’s health status. For example, in patients with hepatic impairment, the clearance of Argatroban is reduced, leading to increased plasma concentrations .
Safety and Hazards
When handling 21R-Argatroban, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are advised .
Orientations Futures
The availability of Argatroban as a mixture of 21R and 21S-diastereoisomers has prompted the design of an efficient separation setup of the two epimers . This, along with the detailed structural analysis and the understanding of their different activity and aqueous solubility, provides new useful information for the development of the individual diastereoisomers .
Propriétés
IUPAC Name |
(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15-,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNPVXPOPUZYGB-XYVMCAHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@@H](C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Argatroban | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014423 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.21e-01 g/L | |
| Record name | Argatroban | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014423 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
21R-Argatroban | |
CAS RN |
121785-71-5, 74863-84-6 | |
| Record name | 21R-Argatroban | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121785715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 121785-71-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGATROBAN ANHYDROUS, (21R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DW7MIH1VX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Argatroban | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014423 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride](/img/structure/B194343.png)

![ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B194352.png)



![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)

